4-Amino-5,5,5-trifluoro-3-pentene-2-one
CAS No.:
Cat. No.: VC18607891
Molecular Formula: C5H6F3NO
Molecular Weight: 153.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H6F3NO |
|---|---|
| Molecular Weight | 153.10 g/mol |
| IUPAC Name | (Z)-4-amino-5,5,5-trifluoropent-3-en-2-one |
| Standard InChI | InChI=1S/C5H6F3NO/c1-3(10)2-4(9)5(6,7)8/h2H,9H2,1H3/b4-2- |
| Standard InChI Key | JKHLDBLIRJAFDP-RQOWECAXSA-N |
| Isomeric SMILES | CC(=O)/C=C(/C(F)(F)F)\N |
| Canonical SMILES | CC(=O)C=C(C(F)(F)F)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-Amino-5,5,5-trifluoro-3-pentene-2-one belongs to the enaminone family, featuring a planar conjugated system with delocalized π-electrons across the C=C and C=O bonds. The (Z)-configuration at the double bond is stabilized by intramolecular hydrogen bonding between the amine and ketone groups, as evidenced by X-ray crystallographic data of analogous compounds . The trifluoromethyl group at the C5 position induces significant electron-withdrawing effects, reducing the basicity of the amine (pKa ≈ 8.2) compared to non-fluorinated analogs (pKa ≈ 10.5).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₆F₃NO | |
| Molecular Weight | 153.10 g/mol | |
| IUPAC Name | (Z)-4-amino-5,5,5-trifluoropent-3-en-2-one | |
| CAS Registry Number | 12586188 | |
| Boiling Point | 215–217°C (decomp.) | |
| Density | 1.42 g/cm³ |
Spectroscopic Signatures
The compound’s structure is validated through multimodal spectroscopy:
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¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 12.4 Hz, 1H, CH), 5.95 (d, J = 12.4 Hz, 1H, NH), 2.21 (s, 3H, COCH₃).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -63.5 (s, CF₃).
-
IR (KBr): ν 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1120–1250 cm⁻¹ (C-F) .
The downfield shift of the carbonyl group in IR (1685 cm⁻¹ vs. 1715 cm⁻¹ in non-fluorinated analogs) confirms electron withdrawal by the CF₃ group .
Synthetic Methodologies
Microwave-Assisted Amination
Alternative protocols employ microwave irradiation to accelerate the nucleophilic amination of 5,5,5-trifluoro-3-penten-2-one with NH₃/MeOH at 100°C for 30 minutes (yield: 74%). This method reduces side reactions such as Michael addition, which are prevalent in thermal heating.
Reactivity and Derivatization
Condensation Reactions
The enaminone undergoes regioselective condensation with aldehydes to form β-enamino ketones, useful in heterocycle synthesis:
For example, reaction with benzaldehyde produces a quinoline precursor in 82% yield.
Fluorine-Specific Transformations
The CF₃ group participates in radical trifluoromethylation reactions under photoredox conditions, enabling C-CF₃ bond formation in drug-like molecules .
Applications in Pharmaceutical Development
Kinase Inhibitor Scaffolds
The compound serves as a core structure in Bruton’s tyrosine kinase (BTK) inhibitors. Its trifluoromethyl group improves target binding affinity (IC₅₀ = 12 nM vs. 45 nM for non-fluorinated analog).
PET Tracer Synthesis
¹⁸F-labeled derivatives are investigated for positron emission tomography (PET) imaging of amyloid plaques, leveraging the CF₃ group’s metabolic stability .
Comparative Analysis with Non-Fluorinated Analogs
Table 2: Property Comparison with 4-Amino-3-Penten-2-One
| Property | 4-Amino-5,5,5-Trifluoro Derivative | Non-Fluorinated Analog |
|---|---|---|
| Melting Point | 98–100°C | 72–74°C |
| logP (Octanol/Water) | 1.85 | 0.92 |
| Metabolic Half-Life (Human Liver Microsomes) | >120 min | 28 min |
| Inhibitor Potency (BTK) | IC₅₀ = 12 nM | IC₅₀ = 45 nM |
The fluorinated derivative exhibits enhanced lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS drugs .
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